An In-depth Technical Guide to Azd-peg2-acid: A Heterobifunctional Linker for Bioconjugation and Drug Delivery
An In-depth Technical Guide to Azd-peg2-acid: A Heterobifunctional Linker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azd-peg2-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its chemical properties, mechanism of action in bioconjugation, and potential applications. This document includes structured data, representative experimental protocols, and visualizations to facilitate a thorough understanding of this versatile chemical tool.
Core Concepts: Introduction to Azd-peg2-acid
Azd-peg2-acid, systematically named 3-(2-(2-(azetidin-1-yl)ethoxy)ethoxy)propanoic acid, is a valuable tool in the field of bioconjugation and drug delivery.[1] It is a PEG linker that features two distinct functional groups at its termini: a reactive azetidine ring and a carboxylic acid.[2][3] The presence of a short, hydrophilic diethylene glycol (PEG2) spacer enhances its solubility in aqueous media, a critical attribute for biological applications.[2][4]
The defining characteristic of Azd-peg2-acid is its heterobifunctional nature, which allows for the sequential or orthogonal conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers unique reactivity due to its ring strain, making it amenable to nucleophilic ring-opening reactions. This dual functionality makes Azd-peg2-acid a versatile linker for creating complex biomolecular constructs.
It is crucial to distinguish Azd-peg2-acid from "Azido-peg2-acid." The former contains an azetidine ring, while the latter possesses an azide group (-N3). Azido-peg2-acid is primarily used in "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This guide focuses exclusively on the azetidine-containing compound, Azd-peg2-acid.
Physicochemical and Structural Data
A summary of the key chemical and physical properties of Azd-peg2-acid is presented in Table 1. This information is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-(2-(azetidin-1-yl)ethoxy)ethoxy)propanoic acid | |
| CAS Number | 1807518-70-2 | |
| Molecular Formula | C20H26N2O7 | |
| Molecular Weight | 406.4 g/mol | |
| Appearance | Pale yellow crystalline powder | |
| Purity | Typically ≥95% or ≥98% | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Canonical SMILES | C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O | |
| InChIKey | ISVXAOFJPGUMDS-UHFFFAOYSA-N |
Mechanism of Action in Bioconjugation
The utility of Azd-peg2-acid as a linker stems from the distinct reactivity of its two functional groups, enabling a controlled, stepwise approach to conjugation.
Carboxylic Acid Reactivity
The terminal carboxylic acid group of Azd-peg2-acid can be readily conjugated to primary amines. This is typically achieved through activation with a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive intermediate. This activated ester then reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) to yield a stable amide bond. This reaction is a cornerstone of bioconjugation chemistry.
Azetidine Ring Reactivity
The azetidine ring is a strained four-membered heterocycle, which makes it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is more controlled than that of the highly strained three-membered aziridine ring. The nitrogen atom in the azetidine ring is nucleophilic and can participate in N-alkylation and N-acylation reactions. Furthermore, under acidic conditions or in the presence of strong electrophiles, the azetidine ring can be opened by nucleophiles. This provides a unique handle for conjugation that is orthogonal to the carboxylic acid chemistry.
The logical workflow for utilizing Azd-peg2-acid in a bioconjugation strategy is depicted in the following diagram.
Caption: A logical workflow for the sequential bioconjugation using Azd-peg2-acid.
Applications in Research and Drug Development
The unique properties of Azd-peg2-acid make it a valuable tool in several areas of biomedical research and pharmaceutical development.
Antibody-Drug Conjugates (ADCs)
Azd-peg2-acid can be employed as a linker in the synthesis of ADCs. In this context, the carboxylic acid can be used to attach a cytotoxic drug, while the azetidine moiety can be reacted with a functional group on a monoclonal antibody. The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic profile of the resulting ADC.
PROTACs and Targeted Protein Degradation
In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential for connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. While azetidine-containing linkers are used in PROTAC synthesis, the specific use of Azd-peg2-acid would depend on the desired linker length and chemical handles.
PEGylation of Proteins and Peptides
PEGylation is a widely used strategy to enhance the therapeutic properties of proteins and peptides by increasing their serum half-life, stability, and solubility, while reducing their immunogenicity. Azd-peg2-acid can be used for site-specific PEGylation, where the carboxylic acid is first conjugated to the biomolecule, and the azetidine ring is then used for further modification or to attach another molecule.
The general signaling pathway modification through the use of an Azd-peg2-acid-based therapeutic conjugate is illustrated below.
Caption: A simplified signaling pathway modulated by a therapeutic conjugate using Azd-peg2-acid.
Experimental Protocols
The following are representative protocols for the use of Azd-peg2-acid. These should be considered as starting points and may require optimization for specific applications.
Protocol for Conjugation of Azd-peg2-acid to a Protein via its Carboxylic Acid
Objective: To conjugate the carboxylic acid moiety of Azd-peg2-acid to primary amines on a protein.
Materials:
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Azd-peg2-acid
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Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 100 mM MES, pH 6.0)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Dimethyl sulfoxide (DMSO)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Prepare a stock solution of Azd-peg2-acid in DMSO (e.g., 10 mg/mL).
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Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
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In a reaction tube, add the protein solution.
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Add a molar excess of Azd-peg2-acid to the protein solution.
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Add a molar excess of EDC and NHS to the reaction mixture. The final concentration of DMSO should be kept low (e.g., <10% v/v) to avoid protein denaturation.
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Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
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Quench the reaction by adding the quenching solution.
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Purify the protein-Azd-peg2-acid conjugate using size-exclusion chromatography to remove unreacted linker and reagents.
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Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry).
General Considerations for Azetidine Ring Reactions
The reaction conditions for modifying the azetidine ring will depend on the nature of the second molecule to be conjugated.
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For nucleophilic ring-opening: The Azd-peg2-acid conjugate can be reacted with a nucleophile under acidic conditions. The choice of acid and solvent will need to be optimized to facilitate the reaction without damaging the biomolecule.
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For N-acylation/N-alkylation: The azetidine nitrogen can react with electrophiles such as acyl chlorides or alkyl halides. These reactions are typically carried out in an organic solvent, which may require prior modification or protection of the biomolecule.
Data Presentation
The following table provides a comparative overview of Azd-peg2-acid with other common bifunctional linkers to aid in the selection of the most appropriate tool for a given application.
| Linker | Functional Group 1 | Functional Group 2 | Spacer | Key Features |
| Azd-peg2-acid | Azetidine | Carboxylic Acid | PEG2 | Heterobifunctional with unique azetidine reactivity; hydrophilic spacer. |
| Azido-peg2-acid | Azide | Carboxylic Acid | PEG2 | Suitable for click chemistry; hydrophilic. |
| SMCC | Maleimide | NHS ester | Cyclohexane | Commonly used for conjugating thiols and amines; hydrophobic. |
| SPDP | Pyridyl disulfide | NHS ester | Alkyl chain | Allows for reversible thiol conjugation through disulfide exchange. |
Conclusion
Azd-peg2-acid is a specialized heterobifunctional linker with significant potential in bioconjugation, drug delivery, and the development of targeted therapeutics. Its unique combination of an azetidine ring and a carboxylic acid, separated by a hydrophilic PEG spacer, provides a versatile platform for the precise construction of complex biomolecular architectures. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in research and development. This guide has provided a foundational overview to aid scientists and researchers in leveraging the capabilities of Azd-peg2-acid in their work. Further investigation into specific reaction conditions and applications will undoubtedly expand the utility of this valuable chemical tool.
